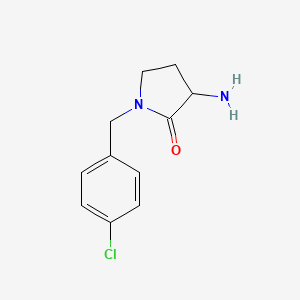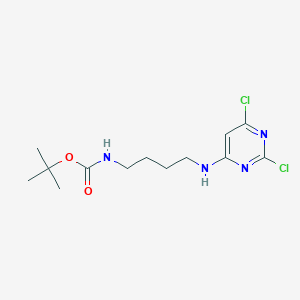
Tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate is a chemical compound with the molecular formula C13H19Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group and the presence of a dichloropyrimidine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,6-dichloropyrimidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the dichloropyrimidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Bases like triethylamine or sodium hydroxide are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
Tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyrimidine moiety plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate: Similar in structure but lacks the butylamino group.
Tert-butyl (4-((3-amino-2-chloroquinolin-4-yl)amino)butyl)carbamate: Contains a quinoline moiety instead of pyrimidine.
Uniqueness
Tert-butyl (4-((2,6-dichloropyrimidin-4-yl)amino)butyl)carbamate is unique due to the presence of both the tert-butyl group and the dichloropyrimidine moiety, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H20Cl2N4O2 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
tert-butyl N-[4-[(2,6-dichloropyrimidin-4-yl)amino]butyl]carbamate |
InChI |
InChI=1S/C13H20Cl2N4O2/c1-13(2,3)21-12(20)17-7-5-4-6-16-10-8-9(14)18-11(15)19-10/h8H,4-7H2,1-3H3,(H,17,20)(H,16,18,19) |
InChI Key |
UWIOQOYFGCBVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


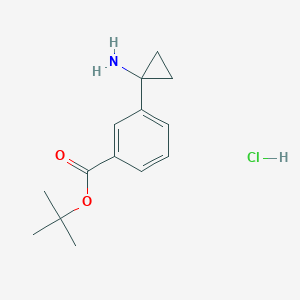
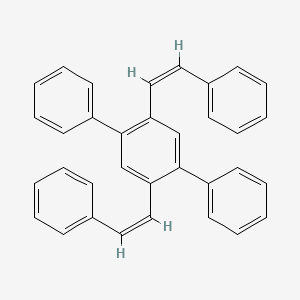

![4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)
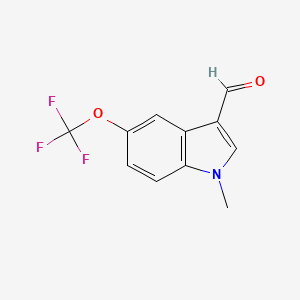
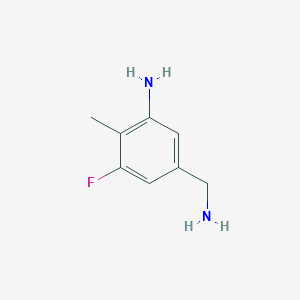
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)
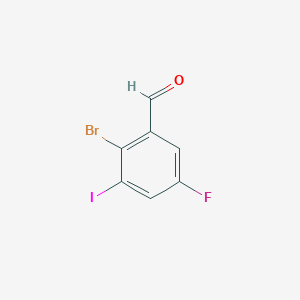
![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)

